molecular formula C7H6FNO2 B1289446 3-Amino-5-fluorobenzoic acid CAS No. 786616-54-4

3-Amino-5-fluorobenzoic acid

Cat. No. B1289446
CAS RN: 786616-54-4
M. Wt: 155.13 g/mol
InChI Key: RYLBYCHERDTVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluorobenzoic acid is a compound that has been explored for its potential in various chemical syntheses and biological applications. It is structurally characterized by the presence of an amino group and a fluorine atom on a benzoic acid backbone. The fluorine atom at the 5-position and the amino group at the 3-position on the benzene ring are key functional groups that can influence the chemical reactivity and biological activity of the molecule.

Synthesis Analysis

The synthesis of derivatives of this compound has been reported in the literature. For instance, amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to this compound, have been synthesized using coupling agents such as EDC·HCl and HOBt, with the structures confirmed by NMR and other spectroscopic methods . Another study describes the synthesis of 3-amino-1H-quinazoline-2,4-diones starting with fluorobenzoic acid, which involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement . Additionally, methyl 2-amino-5-fluorobenzoate, a methyl ester derivative, was synthesized from 3-fluorobenzoic acid through nitrification, esterification, and hydronation, with an optimal synthesis route yielding a high purity product .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction has been used to determine the hydrogen-bonding associations in cocrystalline molecular adducts of 3-aminobenzoic acid with other aromatic acids . These studies provide insights into the molecular interactions and structural conformations that are possible with the this compound framework.

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives has been explored in the context of pharmaceutical and materials science applications. For example, derivatives of this compound have been evaluated as inhibitors of cholinesterases and as agents that can inhibit the aggregation of β-amyloid, which is relevant for Alzheimer's disease treatment . The presence of the amino and fluorine groups on the benzoic acid ring is crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the amino and fluorine substituents. These groups can affect the acidity of the carboxylic acid, the solubility of the compound, and its ability to form hydrogen bonds and interact with biological targets. The synthesis and characterization of these compounds, including their melting points, IR, NMR, and mass spectrometry data, are essential for understanding their behavior in chemical and biological systems .

Scientific Research Applications

Synthesis and Optimization

  • Optimization Method for Synthesizing Methyl 2-amino-5-fluorobenzoate : This research details an optimized method for synthesizing methyl 2-amino-5-fluorobenzoate, a derivative of 3-amino-5-fluorobenzoic acid, using nitrification, esterification, and hydronation. The synthesis involves starting with 3-fluorobenzoic acid and achieves a high yield of 81% with confirmed product structure through various spectroscopic methods (Yin Jian-zhong, 2010).

Biomedical Research

  • Alzheimer's Disease Treatment : A study on tetrahydroacridine derivatives with fluorobenzoic acid moiety, including compounds derived from this compound, showed significant potential as multifunctional agents for Alzheimer's disease treatment. These compounds were potent inhibitors of cholinesterases and β-amyloid aggregation, offering higher inhibitory potency than reference drugs (Czarnecka et al., 2017).

Antifungal and Antitumor Applications

  • Antifungal Activity : 6-Fluoro-4-quinazolinol, synthesized from 2-amino-5-fluorobenzoic acid, showed significant antifungal activities, particularly against Fusarium oxysporum. The study also explored the mechanism of action and the impact on fungal cell membrane and metabolism (Guang-Fang Xu et al., 2007).
  • Anticancer Properties : Research on 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, synthesized from this compound, demonstrated promising in vitro anticancer activity. These compounds were effective against various cancer cell lines, indicating their potential as anticancer agents (Bhat et al., 2004).

Environmental and Industrial Applications

  • Biodegradation by Sphingomonas sp. HB-1 : A study on the biodegradation of fluorobenzoate compounds, including 3-fluorobenzoate derivatives, revealed the ability of a bacterium (Sphingomonas sp. HB-1) to use these compounds as a carbon source. The research provided insights into the biodegradation steps and environmental impact (Boersma et al., 2004).

Safety and Hazards

3-Amino-5-fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBYCHERDTVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591592
Record name 3-Amino-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

786616-54-4
Record name 3-Amino-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a Parr pressure reactor were added 3-fluoro-5-nitrobenzoic acid (667, 5.0 g, 0.027 mol), methanol (50.0 mL), 20% Pd(OH)2 on carbon (300 mg). The reaction was shaken under an atmosphere of hydrogen at 50 psi overnight. The reaction was filtered through celite and was concentrated to dryness to provide a white solid (668, 4.0 g, 95.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-fluorobenzoic acid
Reactant of Route 2
3-Amino-5-fluorobenzoic acid
Reactant of Route 3
3-Amino-5-fluorobenzoic acid
Reactant of Route 4
3-Amino-5-fluorobenzoic acid
Reactant of Route 5
3-Amino-5-fluorobenzoic acid
Reactant of Route 6
3-Amino-5-fluorobenzoic acid

Q & A

Q1: Can 3-amino-5-fluorobenzoic acid be incorporated into the structure of pactamycin during biosynthesis?

A1: Yes, research demonstrates that supplementing the fermentation medium of Streptomyces pactum var. pactum with this compound leads to the production of 5'-fluoropactamycin [, ]. This suggests that Streptomyces pactum var. pactum can utilize this compound, an analog of the natural precursor 3-aminobenzoic acid, during pactamycin biosynthesis.

Q2: Does the addition of a fluorine atom to the pactamycin structure, forming 5'-fluoropactamycin, significantly alter its biological activity?

A2: Both studies concluded that there were no significant differences in antimicrobial and cytotoxic activities between pactamycin and 5'-fluoropactamycin [, ]. This indicates that the fluorine substitution might not significantly impact the crucial interactions responsible for these activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.